molecular formula C19H42BrN B568866 Hexadecyltrimethylammonium Bromide-d3 CAS No. 1092921-73-7

Hexadecyltrimethylammonium Bromide-d3

Cat. No.: B568866
CAS No.: 1092921-73-7
M. Wt: 367.474
InChI Key: LZZYPRNAOMGNLH-MUTAZJQDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyltrimethylammonium Bromide-d3, also known as cetyltrimethylammonium bromide-d3, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications due to its surface-active properties. The compound is characterized by the presence of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and forming micelles in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d3 can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecylamine with methyl bromide-d3 in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Nanomaterials

Gold Nanorods Synthesis
Hexadecyltrimethylammonium bromide-d3 is instrumental in the synthesis of gold nanorods, which are significant for their optical properties and potential applications in biomedicine and sensing technologies. The surfactant stabilizes the nanorods during the growth process and influences their morphology.

  • Case Study : A study demonstrated that varying concentrations of HTAB-d3 during the synthesis of gold nanorods affected their aspect ratios and surface plasmon resonance properties. This variation allowed researchers to tailor the optical characteristics for specific applications, such as targeted drug delivery and photothermal therapy .

Biochemical Applications

Homogenization for Enzyme Activity Assays
HTAB-d3 has been utilized as a component in buffer systems to facilitate the homogenization of biological tissues, particularly for enzyme activity assays like myeloperoxidase activity.

  • Application Details : In one study, HTAB-d3 was incorporated into sodium phosphate buffers to improve tissue homogenization efficiency. This enhancement led to more accurate assessments of enzyme activity, crucial for understanding various physiological and pathological processes .

Microemulsion Systems

Catalysis in Drug Decomposition
HTAB-d3 is also employed in microemulsion systems that catalyze the degradation of pharmaceuticals, such as beta-lactam antibiotics.

  • Research Findings : A study highlighted that microemulsions containing HTAB-d3 significantly accelerated the intramolecular degradation of cephaclor, with the rate being sensitive to the microemulsion's volume fraction and salt concentration. This finding suggests potential applications in drug formulation and delivery systems where controlled degradation is necessary .

Environmental Science

Removal of Contaminants
this compound has been investigated for its ability to remove heavy metals from aqueous solutions through adsorption processes.

  • Experimental Insights : Research showed that HTAB-d3 could effectively adsorb lead ions from contaminated water sources, highlighting its potential application in environmental remediation strategies .

Analytical Chemistry

Electrophoresis Techniques
In analytical chemistry, HTAB-d3 is utilized in gel electrophoresis techniques to separate biomolecules based on size and charge.

  • Methodological Application : The surfactant aids in maintaining micelle formation during electrophoresis, improving resolution and clarity of results when analyzing complex biological samples .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Benefits
NanotechnologySynthesis of gold nanorodsTailored optical properties for drug delivery
BiochemistryTissue homogenization for enzyme assaysEnhanced accuracy in enzyme activity measurements
Microemulsion SystemsCatalysis in drug degradationAccelerated degradation rates for pharmaceuticals
Environmental ScienceHeavy metal removal from waterEffective adsorption capacity for lead ions
Analytical ChemistryGel electrophoresisImproved separation resolution

Mechanism of Action

Hexadecyltrimethylammonium Bromide-d3 exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic molecules, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the formation of micelles. The micelles can encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions . Additionally, the compound can disrupt cell membranes, making it effective in cell lysis and nucleic acid extraction .

Biological Activity

Hexadecyltrimethylammonium bromide-d3 (CTAB-d3) is a deuterated form of hexadecyltrimethylammonium bromide (CTAB), a quaternary ammonium surfactant known for its diverse biological activities. This article explores the biological activity of CTAB-d3, including its mechanisms of action, therapeutic applications, and notable research findings.

  • Chemical Formula: C₁₆H₃₃N(CH₃)₃Br
  • Molar Mass: 364.45 g/mol
  • Melting Point: 248–251 °C
  • Solubility: Freely soluble in methanol and ethanol; slowly soluble in water.

CTAB-d3 exhibits several biological activities primarily attributed to its surfactant properties. The following mechanisms have been identified:

  • Antimicrobial Activity:
    • CTAB-d3 is effective against both Gram-positive and Gram-negative bacteria. Its cationic nature allows it to disrupt bacterial cell membranes, leading to cell lysis and death .
    • It is utilized as a bactericidal agent in various formulations, including antiseptics and disinfectants .
  • Cytotoxicity in Cancer Cells:
    • Studies indicate that CTAB-d3 can induce cytotoxic effects on cancer cell lines, such as glioblastoma cells (U87 and A172). The proposed mechanisms include membrane disruption and mitochondrial interference, leading to apoptosis .
    • In vivo studies have shown that CTAB can inhibit tumor growth in xenograft models, suggesting potential as an anticancer agent .
  • DNA Extraction and Precipitation:
    • CTAB-d3 is widely used in molecular biology for the extraction of high molecular weight DNA due to its ability to precipitate nucleic acids effectively .

Table 1: Summary of Biological Activities of CTAB-d3

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria; disrupts cell membranes
CytotoxicityInduces apoptosis in cancer cells; inhibits tumor growth
DNA ExtractionPrecipitates nucleic acids; enhances DNA isolation
Allergic ResponseInduces release of mediators from basophils; higher apoptosis compared to PEG-coated nanoparticles

Case Studies

  • Cytotoxicity in Glioblastoma:
    A study investigated the effects of CTAB on glioblastoma cells, revealing that higher concentrations led to increased cell death through membrane disruption and mitochondrial dysfunction. This highlights the potential for CTAB as a targeted therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy:
    Research demonstrated that CTAB effectively reduced bacterial load in infected wounds when used in topical formulations. Its mechanism involved disrupting bacterial membranes and preventing biofilm formation .
  • DNA Precipitation Efficiency:
    In a comparative study, CTAB-d3 was shown to be superior to other surfactants for isolating high-quality DNA from plant tissues, making it a preferred choice in molecular biology protocols .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the critical micelle concentration (CMC) of Hexadecyltrimethylammonium Bromide-d3 in aqueous solutions?

  • Methodology : Use electrical conductivity measurements to track micelle formation. The CMC is identified as the inflection point where conductivity vs. surfactant concentration deviates from linearity. A pseudo-phase separation model can calculate the standard Gibbs free energy of micellization (∆G°mic). Sodium salts (e.g., Na2HPO4) reduce CMC by promoting counterion binding, enhancing micellization efficiency .
  • Key Parameters : Temperature (20–25°C), salt type/concentration, and surfactant purity (>99% for reproducibility).

Q. How should this compound be safely handled in laboratory settings?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Nitrile/neoprene gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if dust exposure is likely .
  • Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers. Hygroscopic properties necessitate moisture-free containers .
  • First Aid : For skin/eye contact, flush with water for ≥15 minutes. If ingested, seek medical attention immediately; do not induce vomiting .

Q. What role does this compound play in nanoparticle synthesis?

  • Application : Acts as a structure-directing agent in gold helicoid and iron oxide (γ-Fe2O3) nanoparticle synthesis. It controls morphology by stabilizing crystal facets and reducing aggregation. For example, in chiral gold helicoids, it pairs with chloride analogs (CTAC) to modulate helical pitch and circular dichroism .
  • Procedure : Combine with reducing agents (e.g., ascorbic acid) and metal precursors (e.g., HAuCl4) under controlled stirring and temperature (~25–80°C) .

Advanced Research Questions

Q. How does deuteration of Hexadecyltrimethylammonium Bromide impact its micellization thermodynamics compared to the non-deuterated form?

  • Isotopic Effects : Deuteration alters hydrophobic interactions and hydrogen bonding, potentially shifting CMC and aggregation numbers. For example, deuterated surfactants may exhibit lower CMC in D2O due to solvent isotope effects. Comparative studies using dynamic light scattering (DLS) and small-angle neutron scattering (SANS) are recommended to quantify differences .
  • Experimental Design : Parallel CMC measurements (via conductivity) for deuterated and non-deuterated analogs in identical salt solutions (e.g., Na2SO4 or Na3PO4) .

Q. What mechanisms explain the role of this compound in chiral nanostructure synthesis?

  • Mechanistic Insight : The surfactant stabilizes high-energy crystal facets, enabling asymmetric growth. In gold helicoids, it synergizes with L-glutathione to induce helical twisting. Chiral gaps in nanostructures amplify plasmonic circular dichroism, critical for photonic applications .
  • Optimization : Adjust surfactant-to-metal ratio (e.g., 1:2 molar ratio for Au) and introduce chiral co-templates (e.g., amino acids) .

Q. How do sodium salts influence the aggregation behavior of this compound in mixed surfactant systems?

  • Findings : High-valency anions (e.g., PO4<sup>3−</sup>) reduce CMC by enhancing counterion condensation. In mixed systems (e.g., with sodium oleate), micelle ionization degrees and hydrodynamic radii vary nonlinearly with composition. Use isothermal titration calorimetry (ITC) to quantify interaction parameters .
  • Contradictions : Discrepancies in reported CMC values (e.g., 0.8–1.2 mM in pure water) may arise from impurities or measurement techniques (conductivity vs. surface tension) .

Q. Data Contradictions and Resolution Strategies

Q. Why do toxicity studies report conflicting LD50 values for Hexadecyltrimethylammonium Bromide analogs?

  • Discrepancy : Oral LD50 ranges from 410 mg/kg (rat, CTAB) to 1,550 mg/kg (analogous chloride form). These differences may stem from anion-specific toxicity or variations in experimental protocols (e.g., administration routes) .
  • Resolution : Standardize toxicity assays (OECD Guidelines) and report anion-specific data. Prefer in vitro models (e.g., cell viability assays) for preliminary risk assessments .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight364.45 g/mol (C19H42BrN)
Solubility in Water (20°C)13 g/L
Decomposition Temperature>210°C
CMC in Pure Water~1.0 mM (non-deuterated)

Table 2 : Comparative CMC Values in Sodium Salt Solutions (Non-Deuterated)

Salt (0.1 M)CMC (mM)Aggregation NumberReference
NaCl0.8575
Na2SO40.6292
Na3PO40.45110

Properties

IUPAC Name

hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-MUTAZJQDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.